Binding Affinity & Selectivity
GNE-064 exhibits potent, sub-100 nM binding to its three primary family VIII targets (SMARCA2, SMARCA4, PBRM1 BD5) with a steep selectivity drop-off of ≥250-fold against all non-family VIII bromodomains. This profile contrasts sharply with pan-bromodomain inhibitors or BET inhibitors which exhibit broad, non-discriminate binding. The modest affinity for PBRM1(2) (Kd 49 nM) is still over 2.7-fold weaker than for PBRM1(5) [1].
| Evidence Dimension | Binding Affinity (Kd, BromoSCAN) |
|---|---|
| Target Compound Data | Kd = 10 nM (SMARCA4), 16 nM (SMARCA2), 18 nM (PBRM1 BD5), 49 nM (PBRM1 BD2) |
| Comparator Or Baseline | Non-family VIII bromodomains: Kd > 2.5 μM (≥250-fold selectivity); BRD7/BRD9: low micromolar affinity |
| Quantified Difference | ≥250-fold selectivity for family VIII over non-family VIII bromodomains |
| Conditions | BROMOscan assay platform (DiscoverX) |
Why This Matters
This selectivity profile is essential for researchers requiring unambiguous target deconvolution in chromatin biology and oncology studies, minimizing confounding off-target effects.
- [1] Chemical Probes Portal. GNE-064: Inhibitor of BRDs of SMARCA4, SMARCA2, PBRM1 (BD5). 2026 Mar 8. View Source
